molecular formula C26H31N5O2S B2987605 1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034419-25-3

1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2987605
CAS No.: 2034419-25-3
M. Wt: 477.63
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Description

1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is an intriguing compound with potential applications in various scientific fields. Its complex structure hints at a broad range of chemical properties and reactivity, making it a subject of interest in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves a multi-step synthetic route. Key steps often include:

  • Formation of the triazoloquinazoline core through cyclization reactions.

  • Introduction of the benzylthio and isobutyl groups through nucleophilic substitution reactions.

  • Optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Industrial Production Methods: Scaling up the synthesis for industrial production involves:

  • Developing efficient catalytic processes to enhance reaction rates.

  • Implementing continuous flow chemistry techniques to streamline production.

  • Ensuring strict quality control measures to maintain consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the thioether (benzylthio) group, leading to sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions may target the carbonyl (oxo) group, resulting in the corresponding alcohol derivatives.

  • Substitution: Nucleophilic substitution reactions can modify the benzylthio group or other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

  • Substitution: Conditions include appropriate nucleophiles, solvents (e.g., DMF, DMSO), and catalysts (e.g., palladium-based catalysts).

Major Products: The major products formed from these reactions often include sulfoxides, sulfones, alcohols, and various substituted derivatives, each with unique chemical properties.

Scientific Research Applications

1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has diverse scientific research applications:

  • Chemistry: Studying its reactivity and stability for developing new synthetic methodologies.

  • Biology: Investigating its potential as a biochemical probe or molecular tool for understanding biological processes.

  • Medicine: Exploring its therapeutic potential, including as an anticancer, antimicrobial, or anti-inflammatory agent.

  • Industry: Utilizing its unique chemical properties in material science, such as in the development of new polymers or catalysts.

Mechanism of Action

The mechanism by which 1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exerts its effects involves:

  • Molecular Targets: Interaction with specific enzymes, receptors, or proteins.

  • Pathways: Modulation of signaling pathways, such as inhibiting kinase activity or affecting gene expression.

  • Binding Affinity: Strong binding affinity to target molecules, leading to significant biochemical or physiological effects.

Comparison with Similar Compounds

  • 1-(methylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

  • 1-(benzylthio)-N-isopropyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Uniqueness: What sets 1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide apart is its specific combination of functional groups, which contribute to its distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific explorations and applications.

Properties

CAS No.

2034419-25-3

Molecular Formula

C26H31N5O2S

Molecular Weight

477.63

IUPAC Name

1-benzylsulfanyl-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

InChI

InChI=1S/C26H31N5O2S/c1-17(2)12-13-30-24(33)21-11-10-20(23(32)27-15-18(3)4)14-22(21)31-25(30)28-29-26(31)34-16-19-8-6-5-7-9-19/h5-11,14,17-18H,12-13,15-16H2,1-4H3,(H,27,32)

SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN=C3SCC4=CC=CC=C4

solubility

not available

Origin of Product

United States

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